molecular formula C25H31ClINO3 B3321943 Mono-iodo amiodarone CAS No. 1397201-93-2

Mono-iodo amiodarone

Cat. No. B3321943
CAS RN: 1397201-93-2
M. Wt: 555.9 g/mol
InChI Key: CHZUGGQFNLBEJM-UHFFFAOYSA-N
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Description

Mono-iodo amiodarone is a derivative of Amiodarone . Amiodarone is an effective antiarrhythmic medication frequently used for both ventricular and atrial arrhythmias . It is used to help keep the heart beating normally in people with life-threatening heart rhythm disorders .


Chemical Reactions Analysis

Amiodarone, from which Mono-iodo amiodarone is derived, has several mechanisms of action. It inhibits both inward and outward currents. The inhibition of inward sodium and calcium currents (INa, ICa) is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues .


Physical And Chemical Properties Analysis

Mono-iodo amiodarone has a boiling point of 586.1±50.0 °C and a density of 1.345±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Mechanism of Action

Target of Action

Mono-iodo amiodarone, like its parent compound amiodarone, primarily targets cardiac ion channels . It inhibits both inward and outward currents, affecting sodium, calcium, and potassium channels . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies .

Mode of Action

Mono-iodo amiodarone interacts with its targets in a use- and voltage-dependent manner . It inhibits inward sodium and calcium currents (INa, ICa), and both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) at therapeutic levels of drug concentrations . This interaction leads to changes in the action potential duration (APD) and the effective refractory period for cardiac cells .

Biochemical Pathways

Mono-iodo amiodarone affects several biochemical pathways. It is known to cause a decrease in the current density of IK and Ito, leading to a moderate APD prolongation with minimal frequency dependence . Chronic administration of the drug has been shown to cause down-regulation of Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts, suggesting a drug-induced modulation of potassium-channel gene expression . Additionally, novel metabolic pathways of amiodarone, including ω-carboxylation, deiodination, and glucuronidation, have been proposed .

Pharmacokinetics

The pharmacokinetics of mono-iodo amiodarone is expected to be similar to that of amiodarone. Amiodarone has a large individual variation in systemic bioavailability after oral administration due to slow and incomplete gastrointestinal absorption . It accumulates in tissue and is only very slowly eliminated . This slow elimination allows therapy to be administered daily or less often .

Result of Action

The molecular and cellular effects of mono-iodo amiodarone’s action include a decrease in the excitability and conductivity of cardiac tissues, leading to the suppression of arrhythmias . It also causes a moderate prolongation of the APD, which is most likely due to a decrease in the current density of IK and Ito . At the molecular level, it leads to the down-regulation of Kv1.5 mRNA, suggesting a drug-induced modulation of potassium-channel gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mono-iodo amiodarone. For instance, the iodine content in the environment can affect the incidence of amiodarone-induced hypothyroidism . Furthermore, the drug’s action can be modulated by tissue accumulation of amiodarone and its active metabolite (desethylamiodarone), causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action .

Future Directions

Amiodarone is a commonly used medication in medical practice. It is vital that clinicians understand the indications, contraindications, dosing, side effects, and interactions of this medication . Future directions in Antiarrhythmic Drug (AAD) development are being discussed, and with an ever-increasing understanding of the molecular mechanisms underlying cardiac arrhythmias, there is a cautiously optimistic outlook towards improved pharmacological treatment opportunities for patients suffering from cardiac arrhythmias .

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30INO3.ClH/c1-4-7-11-23-24(19-10-8-9-12-21(19)30-23)25(28)18-13-14-22(20(26)17-18)29-16-15-27(5-2)6-3;/h8-10,12-14,17H,4-7,11,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZUGGQFNLBEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCN(CC)CC)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-iodo amiodarone

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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